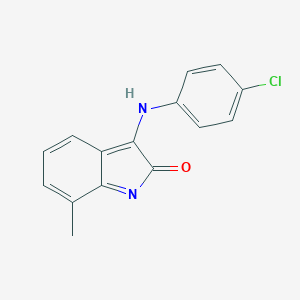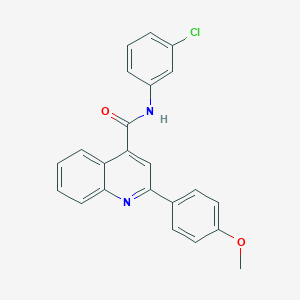
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzylpiperazine moiety linked to a nitrofuran group through a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylpiperazine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran group.
Reduction Products: Amino derivatives of the nitrofuran moiety.
Substitution Products: Benzyl-substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrofuran group, which is known for its antibacterial properties.
Pharmacology: The compound is studied for its potential effects on the central nervous system, given the piperazine moiety’s known activity in this area.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets:
Antimicrobial Activity: The nitrofuran group can interfere with bacterial DNA synthesis, leading to bacterial cell death.
Central Nervous System Effects: The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.
Comparación Con Compuestos Similares
(4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone: This compound has a similar piperazine and methanone structure but with a thiazolidine group instead of a nitrofuran group.
(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)thiazolidin-4-yl)methanone: Another similar compound with a chlorophenyl group in place of the nitrofuran group.
Uniqueness:
Nitrofuran Group: The presence of the nitrofuran group in (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone imparts unique antimicrobial properties that are not present in the thiazolidine derivatives.
Chemical Reactivity: The nitrofuran group also offers different chemical reactivity compared to the thiazolidine group, allowing for distinct synthetic and functional applications.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLRFJWYFRPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352417 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69147-13-3 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














